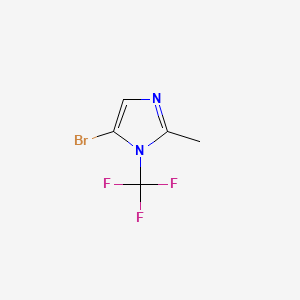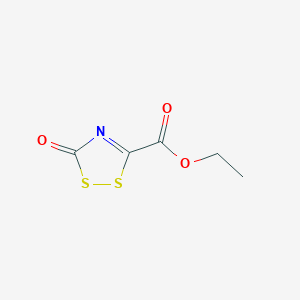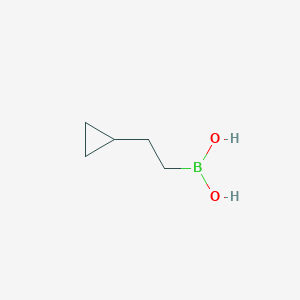
(2-Cyclopropylethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropylethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-cyclopropylethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing (2-Cyclopropylethyl)boronic acid involves hydroboration of alkenes. The addition of a boron-hydrogen bond across an alkene or alkyne is rapid and efficient, making it a widely used method . Another approach involves the reaction of organolithium or Grignard reagents with boron-containing compounds, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids typically involves the use of borate esters, which are derived from boric acid through dehydration with alcohols . The process is scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropylethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include borate esters, boronic anhydrides, and various substituted organoboron compounds.
Applications De Recherche Scientifique
Chemistry
(2-Cyclopropylethyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules
Industry
In the industrial sector, boronic acids are used in the manufacture of polymers, agrochemicals, and electronic materials .
Mécanisme D'action
The mechanism of action of (2-Cyclopropylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis . The boron atom in the compound acts as a Lewis acid, facilitating the formation of cyclic boronate esters or boronate ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclopropylboronic acid
Uniqueness
(2-Cyclopropylethyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability .
Propriétés
Formule moléculaire |
C5H11BO2 |
|---|---|
Poids moléculaire |
113.95 g/mol |
Nom IUPAC |
2-cyclopropylethylboronic acid |
InChI |
InChI=1S/C5H11BO2/c7-6(8)4-3-5-1-2-5/h5,7-8H,1-4H2 |
Clé InChI |
XCLBJNPKUKJBDQ-UHFFFAOYSA-N |
SMILES canonique |
B(CCC1CC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


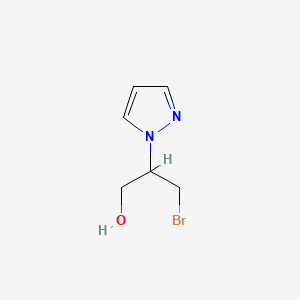

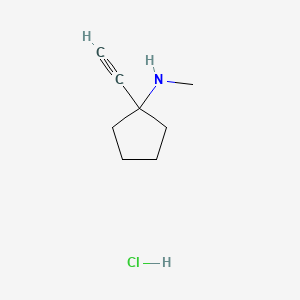
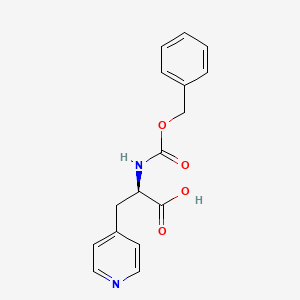
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)


![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
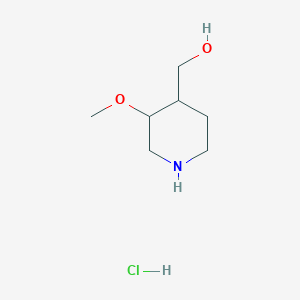

![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
